2-Pyrimidineacetic Acid

Solubility Formulation In Vitro Assay

Sourcing the correct pyrimidineacetic acid isomer is critical-even positional isomers lead to divergent biological activity. - Specific 2-substitution ensures correct electronic distribution and hydrogen-bonding network for target binding, as required in CRTH2 antagonist programs. - Enables rapid heteroannulation at C2 for diverse thiazolopyrimidine library synthesis, accelerating SAR exploration. - Supply chain consistency: verified identity and purity, shipped under controlled conditions to preserve reactivity.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 66621-73-6
Cat. No. B151167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidineacetic Acid
CAS66621-73-6
Synonyms(Pyrimid-2-yl)acetic Acid;  2-(Pyrimidin-2-yl)acetic Acid
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC(=O)O
InChIInChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10)
InChIKeyNRRCYZPJUABYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

2-Pyrimidineacetic Acid: Key Heterocyclic Building Block


2-Pyrimidineacetic Acid (CAS 66621-73-6), also known as 2-(pyrimidin-2-yl)acetic acid, is a heterocyclic organic compound that functions as a critical synthetic intermediate in pharmaceutical and agrochemical research . It consists of a pyrimidine ring linked to an acetic acid moiety at the 2-position, providing a carboxylic acid handle for derivatization via esterification or amidation . Its electron-rich nitrogen atoms confer unique electronic properties, making it a valuable scaffold for ligand design and the study of molecular interactions . The compound is characterized by a molecular weight of 138.12 g/mol and a topological polar surface area (TPSA) of 63.1 Ų .

1Heterocyclic scaffold with carboxylic acid handle for esterification/amidation derivatization
2Electron-rich pyrimidine ring supports ligand design and molecular interaction studies
3Ready for use as a synthetic intermediate in pharmaceutical and agrochemical research

Isomer-Specific Reactivity of 2-Pyrimidineacetic Acid


The term "pyrimidineacetic acid" encompasses several positional isomers (e.g., 2-, 4-, 5-substituted) that are chemically distinct and not interchangeable. The position of the acetic acid moiety on the pyrimidine ring dictates the molecule's electronic distribution, pKa, and subsequent reactivity [1]. For instance, the 2-isomer presents a different hydrogen-bonding network and steric profile compared to the 4- or 5-isomers, which directly impacts its ability to act as a bioisostere or engage in specific target interactions [1]. Furthermore, the specific substitution pattern on the pyrimidine core dramatically influences the ionization behavior of the acetic acid group, as demonstrated by studies on 4'-substituted derivatives [2]. This evidence underscores that procurement decisions cannot be based on class-level assumptions; the specific 2-pyrimidineacetic acid isomer is required to ensure the intended chemical and biological outcome.

!Positional isomers (2-, 4-, 5-) possess distinct electronic distributions and pKa values, altering reactivity.
!Hydrogen-bonding network and steric profile are position-specific, impacting target engagement in bioisostere design.
!Ionization behavior of the acetic acid group depends on substitution pattern; class-level assumptions may not hold.

2-Pyrimidineacetic Acid: Comparative Evidence Guide


Aqueous Solubility for In Vitro Assays

2-Pyrimidineacetic acid demonstrates a distinct solubility profile compared to its close analog, 2-pyrimidinecarboxylic acid. 2-Pyrimidineacetic acid is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL [1], which is critical for direct use in biological assays without the need for high percentages of organic co-solvents like DMSO. In contrast, 2-pyrimidinecarboxylic acid, while soluble in organic solvents like ethanol and DMSO, lacks a reported high solubility in PBS, often necessitating more complex formulation strategies .

Aqueous Solubility
Supplier data
10 mg/mL in PBS (pH 7.2) vs. comparator lacking quantitative PBS solubility
Reported high aqueous solubility supports direct use in physiological buffers.
Room temperature; comparator solubility qualitative only.
Solubility Formulation In Vitro Assay

Synthetic Utility: C2 Annulation Chemistry

The 2-pyrimidineacetic acid scaffold offers unique synthetic versatility due to the activated C2 position on the pyrimidine ring. It can undergo annulation reactions with both electrophilic and nucleophilic reagents to generate complex heterocyclic systems like thiazolopyrimidines [1]. This reactivity profile is distinct from that of 4- or 5-pyrimidineacetic acid isomers, where the electronic environment and steric accessibility at the corresponding positions differ, leading to alternative reaction pathways or lower yields for analogous transformations [2].

C2 Annulation Reactivity
Class-level inference
Reacts with electrophilic and nucleophilic reagents to yield thiazolopyrimidines and related scaffolds.
Enables synthesis of heterocyclic libraries not readily accessible from 4- or 5-isomers.
Reactivity profile supported by literature; isomer-specific pathway.
Synthetic Chemistry Heterocycle Synthesis Reactivity

Lower Boiling Point vs. 4-Isomer

2-Pyrimidineacetic acid (CAS 66621-73-6) has a reported boiling point of 287.5 °C at 760 mmHg . Its positional isomer, 4-pyrimidineacetic acid (CAS 325491-53-0), has a significantly higher boiling point of 315.1 °C at 760 mmHg .

Boiling Point
Data to verify
287.5 °C vs. 315.1 °C (4-isomer) at 760 mmHg; difference ≈ 27.6 °C.
Lower boiling point may indicate easier distillation or solvent removal in synthesis workflows.
Reported values; practical handling advantages require confirmation.
Physicochemical Properties Logistics Handling

2-Pyrimidineacetic Acid: Research & Industrial Applications


CRTH2 Antagonist Synthesis for Respiratory Diseases

The 2-pyrimidineacetic acid core is a key pharmacophore in the development of CRTH2 receptor antagonists, a class of therapeutics for asthma and allergic rhinitis. The scaffold is used to synthesize pyrimidinylacetic acid derivatives that act as potent ligands for this receptor [1]. The specific 2-isomer is crucial for maintaining the correct geometry and electronic profile required for target binding, as demonstrated in patents covering these compounds [2].

Herbicide & Fungicide Development

Substituted 2-pyrimidinyl-acetic acid derivatives are described in patents as active ingredients in herbicidal, fungicidal, and plant growth-regulating compositions [1]. The 2-position substitution on the pyrimidine ring is a critical structural feature for the observed agrochemical activity, offering a starting point for the development of next-generation crop protection agents with new modes of action [2].

Annulated Heterocyclic Library Synthesis

The unique reactivity of 2-pyrimidineacetic acid, specifically its ability to undergo heteroannulation at the C2 position, makes it an ideal starting material for the rapid generation of diverse thiazolopyrimidine and other fused heterocyclic libraries [1]. This application is particularly valuable in early-stage drug discovery for exploring structure-activity relationships (SAR) and identifying novel lead compounds.

Application
Selection Property
Validation Focus
CRTH2 antagonist synthesis (respiratory disease research)
2-isomer geometry and electronic profile for target binding context
Binding assay context and lead optimization
Herbicide and fungicide lead discovery
2-substitution pattern linked to agrochemical activity
Mode of action studies and SAR exploration
Annulated heterocyclic library synthesis
Unique C2 annulation reactivity for scaffold diversification
SAR exploration and lead identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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